

structure-activity relationship (SAR) studies of triazolo[4,3-b]pyridazine derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2421781

[Get Quote](#)

An In-Depth Guide to the Structure-Activity Relationship (SAR) of Triazolo[4,3-b]pyridazine Derivatives

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its rigid, planar nature and versatile substitution points make it an attractive starting point for the design of targeted therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) for various series of triazolo[4,3-b]pyridazine derivatives, drawing on experimental data to elucidate the molecular features governing their potency and selectivity against different biological targets.

The[1][2][3]triazolo[4,3-b]pyridazine Core

The fundamental structure features a fused triazole and pyridazine ring system. The key positions for substitution, which significantly influence biological activity, are typically C3, C6, C7, and C8. Understanding how modifications at these sites impact target engagement is the essence of SAR studies.

Caption: General structure of the[1][2][3]triazolo[4,3-b]pyridazine scaffold with key substitution points.

Targeting Protein Kinases: A Major Therapeutic Avenue

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The triazolopyridazine scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.

Dual c-Met/Pim-1 Kinase Inhibitors for Cancer Therapy

The c-Met and Pim-1 kinases are both significant targets in oncology.[\[1\]](#) Designing dual inhibitors can offer a synergistic antitumor effect. A key strategy involves incorporating the pharmacophoric elements of known inhibitors for both kinases onto the triazolopyridazine core.[\[1\]](#)[\[4\]](#)

A study that synthesized a series of novel triazolo[4,3-b]pyridazine derivatives identified compound 4g as a potent dual inhibitor.[\[1\]](#)[\[4\]](#) The SAR investigation revealed several key insights:

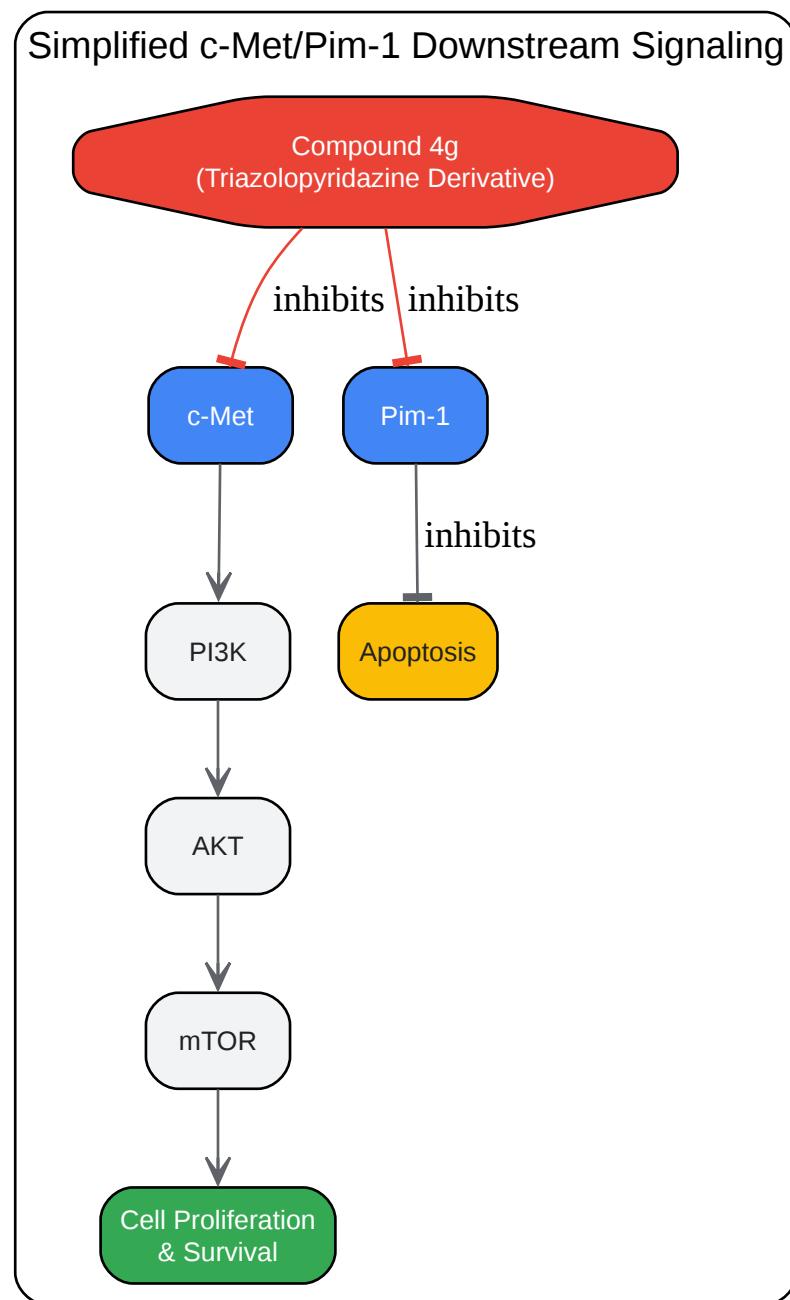

- The C3 Position: Substitution with a bulky, electron-rich aromatic ring, such as the 2,5-dimethoxyphenyl group in compound 4g, was found to be crucial for potent activity.
- The C6 Position: The presence of a piperazine linker connecting to another aromatic moiety, like the 1,3-benzodioxole group, was optimal for binding.
- Comparison of Analogs: Compound 4g showed significantly more potent inhibitory activity against both c-Met and Pim-1 compared to its analog 4a, which lacked the optimal substitutions.[\[1\]](#)[\[4\]](#)

Table 1: Comparison of Dual c-Met/Pim-1 Inhibitors

Compound	C3-Substitution	C6-Substitution Linker	IC ₅₀ c-Met (μM)	IC ₅₀ Pim-1 (μM)	Mean GI% (Antiproliferative)
4g	2,5-Dimethoxyphenyl	Piperazine-benzodioxole	0.163 ± 0.01	0.283 ± 0.01	55.84%
4a	Phenyl	Piperazine-phenyl	>10	>10	29.08%
Reference	Staurosporine	-	0.255 ± 0.02	0.432 ± 0.03	-

Data sourced from reference[1].

The superior performance of 4g was further validated in cellular assays. It induced cell cycle arrest at the S phase in MCF-7 breast cancer cells and increased apoptosis 29.61-fold compared to the control.[1][4] Mechanistically, compound 4g was shown to decrease the phosphorylation of downstream effectors in the PI3K/AKT/mTOR pathway.[1][4]

[Click to download full resolution via product page](#)

Caption: Inhibition of c-Met and Pim-1 by triazolopyridazine derivatives blocks the PI3K/AKT/mTOR pathway.

Selective Class II c-Met Inhibitors

While dual inhibitors are valuable, selective inhibitors are crucial for dissecting signaling pathways and minimizing off-target effects. Triazolo-pyridazine derivatives have been developed as selective Class II c-Met inhibitors, which bind to a deep hydrophobic pocket near the C-helix region of the kinase.[5]

In a comparative study, two series of compounds, one based on a triazolo-pyridazine core and another on a triazolo-pyrimidine core, were synthesized and evaluated.[5][6] The SAR analysis highlighted that activity was highly dependent on the aromatic azole unit attached to the core.

- Optimal Moiety: The introduction of a 5-methylthiazole fragment proved most beneficial for activity.[5]
- Most Promising Compound: Compound 12e, a triazolo-pyridazine derivative, exhibited the most significant cytotoxicity against A549, MCF-7, and HeLa cancer cell lines, with IC_{50} values of 1.06, 1.23, and 2.73 μ M, respectively.[5] Its inhibitory activity against the c-Met kinase ($IC_{50} = 0.090 \mu$ M) was comparable to the reference inhibitor Foretinib.[5]
- Structural Causality: Molecular docking studies indicated that the 5-methylthiazole group of 12e fits snugly into the hydrophobic pocket of the c-Met kinase domain, forming key interactions that stabilize the binding.

Table 2: Comparison of Selective c-Met Inhibitors

Compound	Core Scaffold	Key Aromatic Moiety	IC ₅₀ c-Met Kinase (µM)	IC ₅₀ A549 Cells (µM)	IC ₅₀ MCF-7 Cells (µM)
12e	Triazolo-pyridazine	5-Methyl-2-pyridyl-thiazole	0.090	1.06 ± 0.16	1.23 ± 0.18
12d	Triazolo-pyridazine	5-Methyl-2-(4-fluorophenyl)-thiazole	>0.1	12.8 ± 1.3	11.2 ± 1.1
19e	Triazolo-pyrimidine	5-Methyl-2-pyridyl-thiazole	-	3.52 ± 0.41	4.67 ± 0.53
Foretinib	Quinoline	-	0.019	1.12 ± 0.15	1.35 ± 0.21

Data sourced from reference[5].

These results demonstrate that the triazolo-pyridazine scaffold is a superior choice over the triazolo-pyrimidine core for this class of inhibitors and that substitutions on the appended thiazole ring are critical for achieving high potency.[5]

Triazolopyridazines as Antitubulin Agents

Shifting from kinase inhibition, the rigid triazolo[4,3-b]pyridazine scaffold has been ingeniously used to create potent antitubulin agents. This work was inspired by Combretastatin A-4 (CA-4), a natural product that inhibits tubulin polymerization but suffers from poor stability due to the isomerization of its cis-stilbene bridge.

The design strategy involves replacing the flexible and easily isomerized linker in CA-4 analogues with the chemically stable triazolo[4,3-b]pyridazine core, effectively locking the two aromatic rings (A-ring and B-ring) in a fixed, favorable conformation for tubulin binding.[7][8]

Caption: Design concept replacing a flexible linker with the rigid triazolopyridazine scaffold.

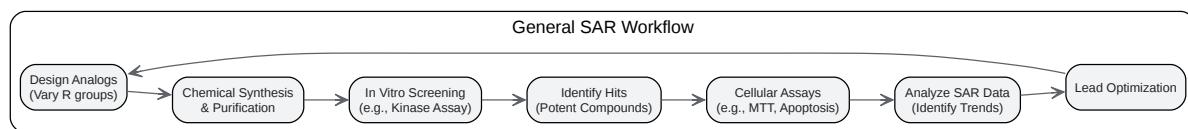
This approach led to the synthesis of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines with potent antiproliferative activity.[7]

- Key Substitutions: The most active compounds featured a 3,4,5-trimethoxyphenyl unit as the A-ring, which is known to be essential for binding to the colchicine site on tubulin.[7]
- Potent Analogue: Compound 4q, which has a 3-amino-4-methoxyphenyl moiety as its B-ring, displayed remarkable antiproliferative activity against SGC-7901, A549, and HT-1080 cancer cell lines, with IC₅₀ values of 0.014, 0.008, and 0.012 μM, respectively.[7][9] This potency is comparable to that of CA-4 itself.
- Mechanism of Action: Further experiments confirmed that 4q effectively inhibits tubulin polymerization, disrupts microtubule dynamics, and arrests the cell cycle at the G2/M phase, consistent with the mechanism of other colchicine-site binding agents.[8]

Table 3: Antiproliferative Activity of Antitubulin Triazolopyridazines

Compound	B-Ring Substitution	IC ₅₀ SGC-7901 (μM)	IC ₅₀ A549 (μM)	IC ₅₀ HT-1080 (μM)
4q	3-Amino-4-methoxyphenyl	0.014	0.008	0.012
4p	4-Methoxyphenyl	0.38	0.25	0.32
CA-4	3-Hydroxy-4-methoxyphenyl	0.009	0.011	0.012

Data sourced from reference[7].


The SAR clearly indicates that mimicking the electronic and steric properties of the B-ring of CA-4, specifically with amine and methoxy substitutions, is critical for high potency in this series.

Experimental Protocols

To ensure the reproducibility and validation of SAR findings, detailed experimental methodologies are essential.

General Synthesis Protocol for Triazolo[4,3-b]pyridazine Derivatives

The synthesis of these derivatives often follows a multi-step sequence. The following is a representative protocol for the synthesis of an intermediate common to many of the discussed compounds.[2][10]

[Click to download full resolution via product page](#)

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Step 1: Synthesis of 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine

- A mixture of 3,6-dichloropyridazine and hydrazine hydrate is refluxed in ethanol to yield 3-chloro-6-hydrazinylpyridazine.
- The resulting intermediate is then cyclized using an agent like triethyl orthoformate or a similar one-carbon donor under heat to form the fused triazole ring, yielding the 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine core. The progress of the reaction is monitored by thin-layer chromatography (TLC).[10]

Step 2: Nucleophilic Substitution at C6

- The 6-chloro intermediate is dissolved in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).
- An amine, such as Boc-piperazine, is added to the mixture, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).[2]
- The reaction mixture is heated (e.g., to 150°C) overnight.[2]

- After cooling, the product is isolated via extraction and purified using column chromatography to yield the C6-substituted product.

Step 3: Further Derivatization

- Subsequent modifications, such as amide or urea bond formation, can be carried out on the functional groups introduced at the C6 position to generate the final library of compounds for screening.[10]
- All final compounds must be fully characterized by NMR, FT-IR, and mass spectrometry to confirm their structure and purity.[9][10]

In Vitro Antiproliferative Activity (MTT Assay)

- Cell Seeding: Cancer cell lines (e.g., A549, MCF-7) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
- Compound Treatment: The synthesized triazolopyridazine derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted to various concentrations in the cell culture medium. The cells are treated with these dilutions and incubated for a set period (e.g., 48 or 72 hours).
- MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Solubilization & Reading: The medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[5]

Conclusion

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a remarkably versatile platform for the development of targeted therapeutics. The extensive SAR studies highlighted in this guide demonstrate that specific substitutions at the C3 and C6 positions are the primary drivers of potency and selectivity. By rationally modifying these positions, researchers have successfully developed potent inhibitors of c-Met/Pim-1 kinases and highly effective antitubulin agents. The key takeaway for drug development professionals is the scaffold's ability to act as a rigidifying element, locking appended pharmacophores into bioactive conformations. Future work will likely explore this scaffold against an even broader range of biological targets, leveraging the deep well of existing SAR knowledge to accelerate the discovery of new medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of novel 1,2,4-triazolo[4,3- b]pyridazine derivatives with anti-cancer activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- To cite this document: BenchChem. [structure-activity relationship (SAR) studies of triazolo[4,3-b]pyridazine derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2421781#structure-activity-relationship-sar-studies-of-triazolo-4-3-b-pyridazine-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com